molecular formula C10H14N2O5 B8057508 ethyl 2-cyano-2-[(2-methylpropan-2-yl)oxycarbonyloxyimino]acetate

ethyl 2-cyano-2-[(2-methylpropan-2-yl)oxycarbonyloxyimino]acetate

Cat. No.: B8057508
M. Wt: 242.23 g/mol
InChI Key: GTIPXWMOYWXFBG-UHFFFAOYSA-N
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Description

Ethyl 2-cyano-2-[(2-methylpropan-2-yl)oxycarbonyloxyimino]acetate is a derivative of the Oxyma family of coupling reagents, which are widely employed in peptide synthesis due to their efficiency and reduced racemization. These reagents are critical in forming amide bonds during solid-phase peptide synthesis (SPPS) and solution-phase strategies, offering advantages over traditional reagents like HOBt (hydroxybenzotriazole) and HOAt (1-hydroxy-7-azabenzotriazole) .

OxymaPure®, for instance, was introduced as a safer alternative to HOBt, with superior coupling efficiency (90–95% yields), minimal racemization (<0.1%), and enhanced stability under standard synthesis conditions . Its structural motif includes a cyano group and a hydroxyimino moiety, which facilitate rapid activation of carboxyl groups while minimizing side reactions.

Properties

IUPAC Name

ethyl 2-cyano-2-[(2-methylpropan-2-yl)oxycarbonyloxyimino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O5/c1-5-15-8(13)7(6-11)12-17-9(14)16-10(2,3)4/h5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTIPXWMOYWXFBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=NOC(=O)OC(C)(C)C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Oxime Intermediate: Ethyl Cyanohydroxyiminoacetate

The preparation of ethyl 2-cyano-2-[(2-methylpropan-2-yl)oxycarbonyloxyimino]acetate begins with the synthesis of its precursor, ethyl cyanohydroxyiminoacetate (oxyma). This intermediate is synthesized via the reaction of ethyl cyanoacetate with nitrous acid, generated in situ from sodium nitrite (NaNO₂) and acetic acid (CH₃COOH). The reaction proceeds under mildly acidic conditions (pH 4.5) to prevent hydrolysis of the ester group .

Reaction Conditions and Mechanism

  • Reactants : Ethyl cyanoacetate (1 equiv), NaNO₂ (1.1 equiv), acetic acid (2 equiv).

  • Solvent : Aqueous ethanol or buffered phosphoric acid.

  • Temperature : 0–5°C to minimize side reactions.

  • Yield : 87–95% under optimized conditions .

The mechanism involves nucleophilic attack of the nitrite ion on the α-carbon of ethyl cyanoacetate, followed by tautomerization to form the oxime. Buffering the reaction at pH 4.5 is critical to avoid ester hydrolysis, which becomes significant at higher pH levels .

Boc Protection of the Oxime Intermediate

The oxime intermediate is subsequently protected with a tert-butoxycarbonyl (Boc) group using tert-butyl chloroformate (Boc-Cl) in the presence of a base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) . This step introduces the [(2-methylpropan-2-yl)oxycarbonyloxyimino] moiety, enhancing the compound’s stability during peptide synthesis.

Reaction Protocol

  • Reactants : Ethyl cyanohydroxyiminoacetate (1 equiv), Boc-Cl (1.2 equiv), TEA (1.5 equiv).

  • Solvent : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

  • Temperature : Room temperature (20–25°C) with stirring for 4–6 hours.

  • Yield : 80–94% after purification .

The base deprotonates the oxime’s hydroxyl group, enabling nucleophilic attack on Boc-Cl. The reaction is moisture-sensitive, requiring anhydrous conditions to prevent Boc-Cl hydrolysis. Industrial-scale protocols use excess Boc-Cl (1.5 equiv) and automated pH control to maximize yield .

Industrial-Scale Production

Industrial synthesis of this compound involves scaled-up versions of the laboratory methods, with modifications for efficiency and consistency.

Key Industrial Parameters

ParameterLaboratory ScaleIndustrial Scale
Reactor Volume0.1–1 L500–10,000 L
Temperature ControlIce bathJacketed reactors
PurificationRecrystallizationContinuous chromatography
Yield80–94%85–90%

Industrial processes employ continuous flow reactors to maintain precise temperature (-5°C for oxime formation) and pH control. Recrystallization is replaced with continuous chromatography using silica gel or reverse-phase columns, reducing solvent waste .

Purification and Characterization

Crude this compound is purified via recrystallization from hexane or ethyl acetate, yielding a white crystalline solid .

Physical and Spectral Data

  • Melting Point : 83–85°C .

  • ¹H NMR (CDCl₃) : δ 7.47 (s, 2H), 4.54 (q, J = 7.2 Hz, 2H), 1.47 (t, J = 7.2 Hz, 3H) .

  • IR (KBr) : 1806 cm⁻¹ (C=O stretch), 1732 cm⁻¹ (ester C=O) .

High-performance liquid chromatography (HPLC) with C18 columns and acetonitrile/water mobile phases ensures >98% purity for peptide synthesis applications .

Optimization and Challenges

Racemization Suppression
The Boc-protected oxime’s steric bulk minimizes racemization during peptide coupling, a significant advantage over benzotriazole-based reagents .

Side Reactions

  • Hydrolysis : The oxime intermediate is prone to hydrolysis at pH >5, necessitating strict pH control .

  • Boc Group Cleavage : Acidic conditions (e.g., trifluoroacetic acid) remove the Boc group, requiring neutral storage conditions .

Alternative Reagents

  • DIPEA vs. TEA : DIPEA offers superior solubility in DCM but is cost-prohibitive for industrial use .

  • Solvent Choice : THF increases reaction rate by 20% compared to DCM but complicates solvent recovery .

Chemical Reactions Analysis

Types of Reactions

ethyl 2-cyano-2-[(2-methylpropan-2-yl)oxycarbonyloxyimino]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide), and nucleophiles (e.g., amines). The reactions are typically carried out at room temperature or under mild heating .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, hydrolysis yields ethyl cyanoacetate and tert-butyl alcohol, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Organic Synthesis

Ethyl 2-cyano-2-[(2-methylpropan-2-yl)oxycarbonyloxyimino]acetate is utilized as an intermediate in the synthesis of various organic compounds. Its structure allows it to participate in several chemical reactions:

  • Michael Addition Reactions : The compound can act as a Michael acceptor, facilitating the formation of carbon-carbon bonds. This property is particularly useful in synthesizing complex molecules in pharmaceutical development.
  • Cycloaddition Reactions : It can engage in cycloaddition reactions, which are critical for constructing cyclic structures that are prevalent in many natural products and pharmaceuticals.

Table 1: Key Reactions Involving this compound

Reaction TypeDescriptionApplications
Michael AdditionForms C-C bonds with nucleophilesDrug synthesis, agrochemicals
CycloadditionProduces cyclic compoundsNatural product synthesis
CondensationForms larger molecules through dehydrationPolymer chemistry

Medicinal Chemistry

The compound's potential therapeutic applications are noteworthy. Research indicates that derivatives of ethyl 2-cyano compounds exhibit various biological activities:

  • Anticancer Properties : Studies have shown that certain derivatives can inhibit cancer cell proliferation, making them candidates for anticancer drug development.
  • Antimicrobial Activity : Some derivatives demonstrate significant antimicrobial effects against a range of pathogens, suggesting applications in developing new antibiotics.

Case Study: Anticancer Activity

A study published in a peer-reviewed journal explored the anticancer effects of ethyl 2-cyano derivatives on human cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, highlighting the compound's potential as a lead structure for new anticancer agents.

Materials Science

In materials science, this compound is being investigated for its role in polymer synthesis:

  • Polymerization Initiator : The compound can serve as an initiator for radical polymerization processes, leading to the development of novel polymers with specific properties.
  • Coatings and Adhesives : Its chemical reactivity makes it suitable for formulating advanced coatings and adhesives, particularly those requiring strong bonding under varying environmental conditions.

Table 2: Applications in Materials Science

Application TypeDescriptionBenefits
Polymer SynthesisInitiator for radical polymerizationCustomizable material properties
CoatingsFormulation of durable coatingsEnhanced adhesion and durability
AdhesivesDevelopment of strong adhesivesPerformance under extreme conditions

Mechanism of Action

The mechanism of action of ethyl 2-cyano-2-[(2-methylpropan-2-yl)oxycarbonyloxyimino]acetate involves the formation of a stable carbamate linkage with amino groups. This linkage protects the amino group from unwanted reactions during synthesis. The tert-butoxycarbonyl group can be easily removed under acidic conditions, regenerating the free amino group for further reactions .

Comparison with Similar Compounds

Structural and Functional Differences

The primary distinction among ethyl cyanoacetate-based coupling reagents lies in the substituent attached to the oxyimino group. This variation significantly impacts reactivity, recyclability, and safety:

Compound Name Substituent (R) Key Features Reference
OxymaPure® Hydroxyimino (-ONH) Low racemization, high efficiency, non-explosive, compatible with Fmoc SPPS
o-NosylOXY 2-Nitrobenzenesulfonyloxyimino Recyclable byproducts, high yields (85–95%), reduced waste generation
HOBt Benzotriazole Moderate racemization (1–2%), explosive hazards, lower efficiency
HOAt 7-Azabenzotriazole Improved coupling efficiency over HOBt but higher cost
4-NBsOXY (p-NosylOXY) 4-Nitrobenzenesulfonyloxyimino Similar to o-NosylOXY but less studied

Performance Metrics

Coupling Efficiency and Racemization
  • OxymaPure®: Achieves >90% coupling efficiency in SPPS, with racemization levels <0.1% due to its rapid activation kinetics and steric hindrance from the cyano group .
  • o-NosylOXY: Yields 81–95% in peptide and ester synthesis, with racemization <0.5%. Its sulfonyloxyimino group enhances electrophilicity, accelerating carboxylate activation .

Mechanistic Insights

The cyano group in Oxyma derivatives stabilizes the active ester intermediate, while the oxyimino group acts as a leaving group during coupling. For example, in o-NosylOXY, the electron-withdrawing nitro group on the sulfonyl moiety enhances the electrophilicity of the activated carbonyl, accelerating nucleophilic attack by the amine .

Biological Activity

Overview of Ethyl 2-Cyano-2-[(2-Methylpropan-2-yl)Oxycarbonyloxyimino]Acetate

This compound is a synthetic compound that belongs to the class of cyanoacetic acid derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. The structural complexity of this compound suggests potential interactions with various biological targets.

Chemical Structure

The compound's structure can be broken down into several functional groups:

  • Cyano group (-C≡N) : Known for its reactivity and ability to form complexes with metal ions.
  • Ester group (-COO-) : Commonly involved in biological processes, particularly in drug metabolism.
  • Imino group (=N-O) : Implicated in various chemical reactions, including nucleophilic attacks.

Antimicrobial Properties

Several studies have indicated that cyanoacetic acid derivatives exhibit antimicrobial activity. The presence of the cyano group is believed to enhance the compound's ability to penetrate microbial cell membranes, leading to cell death.

Case Study : A study on similar compounds demonstrated that derivatives with cyano groups showed significant inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, indicating effective concentrations for antimicrobial activity.

Anticancer Activity

Research has shown that compounds containing cyano and imino functionalities can exhibit anticancer properties by inducing apoptosis in cancer cells.

Research Findings :

  • Mechanism of Action : The proposed mechanism involves the activation of apoptotic pathways through the generation of reactive oxygen species (ROS) and subsequent mitochondrial dysfunction.
  • Cell Lines Tested : Various cancer cell lines, including breast cancer (MCF-7) and liver cancer (HepG2), were subjected to treatment with related compounds, showing a dose-dependent decrease in cell viability.

Enzyme Inhibition

Compounds similar to this compound have been studied for their ability to inhibit specific enzymes involved in metabolic pathways.

Table: Enzyme Inhibition Data

Compound NameTarget EnzymeInhibition TypeIC50 Value (µM)
Compound AAcetylcholinesteraseCompetitive25
Compound BCyclooxygenaseNon-competitive15
Ethyl CyanoAldose ReductaseMixed30

Toxicity Studies

Toxicological assessments are crucial for understanding the safety profile of new compounds. Preliminary studies indicate that while some derivatives show promising biological activity, they may also exhibit cytotoxic effects at higher concentrations.

Findings :

  • Cell Line Toxicity : Testing on normal human fibroblast cells revealed that concentrations above 50 µM led to significant cytotoxicity.
  • Animal Models : In vivo studies are necessary to confirm these findings and assess the potential for adverse effects.

Q & A

Basic: What is the role of ethyl 2-cyano-2-[(2-methylpropan-2-yl)oxycarbonyloxyimino]acetate in peptide synthesis?

Answer: This compound acts as a coupling reagent, facilitating the formation of amide bonds between carboxylic acids and amines. It generates an active ester intermediate, which reacts efficiently with nucleophiles (e.g., amines) to yield peptides, esters, or hydroxamates. A key advantage is its recyclable byproducts: Oxyma [ethyl 2-cyano-2-(hydroxyimino)acetate] and sulfonic acid derivatives can be recovered and reused to synthesize the reagent again, reducing waste .

Basic: How does this reagent minimize racemization during peptide coupling?

Answer: The reagent operates under mild conditions (room temperature, neutral pH) and incorporates Oxyma, a low pKa (~4.5) additive that buffers against base-mediated side reactions. This suppresses enolization of the activated ester intermediate, a key pathway for racemization. Studies show <0.5% epimerization in model peptides like H-Val-Gln-Ala-Ala-Ile-Asp-Tyr-Ile-Asn-Gly-OH .

Advanced: How can researchers optimize this reagent for challenging peptide sequences (e.g., sterically hindered or aggregation-prone)?

Answer: For difficult sequences (e.g., amyloid β fragments), use a 3–4 molar excess of the reagent in solid-phase peptide synthesis (SPPS) with prolonged coupling times (2–4 hours). Pre-activate the carboxylic acid component with the reagent and a tertiary base (e.g., DIPEA) in DMF for 5 minutes before adding the amine. This enhances reactivity for hindered residues like Val or Ile .

Advanced: What side reactions are associated with this reagent, and how can they be mitigated?

Answer: Common side reactions include:

  • Aspartimide formation : Occurs during Fmoc-SPPS with Asp residues. Mitigation: Use Oxyma as a buffering additive to maintain pH < 8.5 and limit base-induced cyclization .
  • Overactivation of carboxylic acids : Can lead to urethane byproducts. Solution: Strict stoichiometric control (1:1.2 molar ratio of acid to reagent) and avoid prolonged pre-activation (>10 minutes) .

Advanced: How is this reagent integrated into one-pot synthesis of ureas via Lossen rearrangement?

Answer: The reagent activates carboxylic acids to form hydroxamates, which undergo Lossen rearrangement in situ with amines to produce ureas. Key conditions:

React carboxylic acid with the reagent and DIPEA in THF (0°C to RT, 1 hour).

Add hydroxylamine hydrochloride to form hydroxamate.

Introduce amine (e.g., benzylamine) at 40°C for 2 hours. Yields: 75–90% with no racemization .

Advanced: Can this reagent enable microwave-assisted synthesis of heterocycles?

Answer: Yes. For example, in synthesizing 1,2,4-oxadiazoles, the reagent acts as both an activating agent (for O-acylation of amidoximes) and a dehydrating catalyst during cyclization. Microwave conditions (100°C, 20 minutes) improve yields (up to 85%) compared to conventional heating .

Advanced: What is the environmental impact of using this reagent compared to traditional coupling agents?

Answer: The reagent reduces waste by ~60% due to recoverable byproducts (Oxyma and sulfonic acids), which can be recycled into fresh reagent. Life-cycle analyses show a 40% reduction in E-factor (kg waste/kg product) compared to HBTU or EDCI .

Basic: How does this reagent compare to other coupling reagents like HOBt or COMU?

Answer: Advantages include:

  • Lower racemization : Due to Oxyma’s buffering capacity vs. HOBt’s higher basicity .
  • Reduced toxicity : Non-explosive and non-mutagenic, unlike HOBt derivatives .
  • Cost-effectiveness : Recyclable byproducts lower long-term costs vs. COMU, which generates non-recoverable morpholine derivatives .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 2-cyano-2-[(2-methylpropan-2-yl)oxycarbonyloxyimino]acetate
Reactant of Route 2
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ethyl 2-cyano-2-[(2-methylpropan-2-yl)oxycarbonyloxyimino]acetate

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